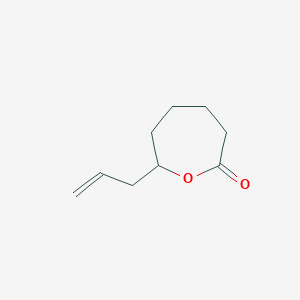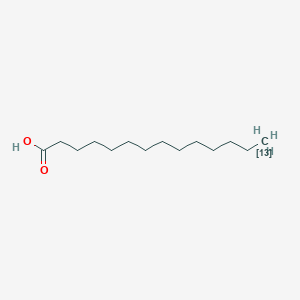
2-Oxepanone, 7-(2-propenyl)-
概要
説明
2-Oxepanone, 7-(2-propenyl)-, also known as 6-Allyl-ε-caprolactone, is a functionalized monomer with the molecular formula C9H14O2. This compound is characterized by the presence of an oxepanone ring substituted with a propenyl group at the 7th position. It is a versatile compound used in various fields due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2-Oxepanone, 7-(2-propenyl)- can be synthesized through the ring-opening polymerization of ε-caprolactone in the presence of an allyl alcohol. The reaction typically requires a catalyst such as stannous octoate (Sn(Oct)2) and is conducted under inert conditions to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 2-Oxepanone, 7-(2-propenyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Oxepanone, 7-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, aldehydes, saturated lactones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
2-Oxepanone, 7-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers through ring-opening polymerization.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems due to their biocompatibility and degradability.
Medicine: Research is ongoing into its use in developing medical implants and tissue engineering scaffolds.
Industry: It is used in the production of specialty polymers and coatings with unique mechanical and chemical properties
作用機序
The mechanism of action of 2-Oxepanone, 7-(2-propenyl)- primarily involves its ability to undergo polymerization and form long-chain polymers. The molecular targets include the active sites of catalysts used in polymerization reactions. The pathways involved are typically free-radical or ionic polymerization mechanisms, depending on the specific conditions and catalysts used .
類似化合物との比較
Similar Compounds
ε-Caprolactone: A similar compound without the propenyl group, commonly used in polymer synthesis.
δ-Valerolactone: Another lactone with a different ring size, used in similar applications.
γ-Butyrolactone: A smaller lactone with different chemical properties and uses
Uniqueness
2-Oxepanone, 7-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts additional reactivity and functionality. This makes it particularly valuable in the synthesis of functionalized polymers and materials with specific properties .
特性
IUPAC Name |
7-prop-2-enyloxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-5-8-6-3-4-7-9(10)11-8/h2,8H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQFIBTASMPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451183 | |
| Record name | 2-Oxepanone, 7-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68854-26-2 | |
| Record name | 2-Oxepanone, 7-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B3334325.png)






